AS1134900

ME1 IC50 isoform selectivity

Pan-ME inhibitors confound cytosolic vs. mitochondrial NADPH pathway dissection. AS1134900 solves this: it is an uncompetitive, allosteric ME1 inhibitor with an IC₅₀ of 0.73 μM and complete selectivity over ME2 (no detectable inhibition), validated by co-crystal structure PDB 7X11. - Exclusive ME1 probe for pancreatic (PATU-8988T) & colorectal cancer metabolism studies. - Defined allosteric pocket for fragment-based SAR and rational drug design. - Ships as solid; stable at -20°C (3 yr) or -80°C in DMSO (6 mo). Guarantees isoform-specific results without off-target mitochondrial effects.

Molecular Formula C25H22N8S
Molecular Weight 466.6 g/mol
Cat. No. B15142184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1134900
Molecular FormulaC25H22N8S
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=CN(C2=N1)CC3=CC4=C(C=C3)N=C(S4)C5=CC=CC=C5C6=NNN=N6)C
InChIInChI=1S/C25H22N8S/c1-3-6-21-27-22-15(2)11-12-33(24(22)28-21)14-16-9-10-19-20(13-16)34-25(26-19)18-8-5-4-7-17(18)23-29-31-32-30-23/h4-5,7-13H,3,6,14H2,1-2H3,(H,29,30,31,32)
InChIKeyLGDMZWWVVLGYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS1134900 – Selective Allosteric ME1 Inhibitor


6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole (designated AS1134900) is a novel small-molecule inhibitor of NADP⁺-dependent malic enzyme 1 (ME1). It exhibits an IC₅₀ of 0.73 μM against ME1 and displays high selectivity over the mitochondrial isoform ME2, which it does not detectably inhibit [1]. AS1134900 functions as an uncompetitive, allosteric inhibitor that binds outside the ME1 active site, a mechanism confirmed by X‑ray crystallography (PDB ID: 7X11) [1]. This compound serves as a unique chemical probe for dissecting ME1‑driven cancer metabolism and as a structural template for developing isoform‑selective therapeutics.

AS1134900 vs. Generic ME Inhibitors


Not all malic enzyme inhibitors are functionally equivalent. Widely available pan‑ME inhibitors, such as “Malic enzyme inhibitor ME1” (CAS 522649-59-8), inhibit all three isoforms (ME1, ME2, ME3) with similar sub‑micromolar potency , preventing isoform‑specific dissection of metabolic pathways. Moreover, earlier piperazine‑1‑pyrrolidine‑2,5‑dione scaffold‑based inhibitors lack isoform discrimination and target the active site . In contrast, AS1134900 is highly selective for ME1 over ME2, acts uncompetitively, and occupies a novel allosteric pocket distinct from the catalytic center [1]. These mechanistic and selectivity differences render AS1134900 irreplaceable for experiments requiring clean ME1‑specific pharmacology or structural studies of allosteric regulation. Substituting a generic ME inhibitor would introduce off‑target mitochondrial effects and confound interpretation of cytosolic NADPH‑dependent processes.

AS1134900 Selectivity Evidence


Isoform-Selective Potency over Pan-ME Inhibitors

AS1134900 inhibits ME1 with an IC₅₀ of 0.73 μM and shows no detectable inhibition of ME2 [1]. In contrast, the commercial pan‑ME inhibitor “Malic enzyme inhibitor ME1” (CAS 522649-59-8) inhibits ME1, ME2, and ME3 with comparable IC₅₀ values of 0.22 μM, 0.20 μM, and 0.15 μM, respectively . The quantified difference is that AS1134900 provides complete ME1 selectivity (IC₅₀ ME2 > 30 μM vs. 0.20 μM for the pan‑inhibitor), enabling exclusive interrogation of cytosolic NADPH production without confounding mitochondrial ME2/ME3 activity.

ME1 IC50 isoform selectivity cancer metabolism

Uncompetitive Allosteric Inhibition Mechanism

Kinetic analysis reveals that AS1134900 acts as an uncompetitive inhibitor: both Kₘ and Vₘₐₓ of ME1 decrease proportionally with increasing inhibitor concentration, and Lineweaver–Burke plots yield parallel lines [1]. This indicates that AS1134900 binds only to the enzyme‑substrate complex, not to free enzyme. Earlier piperazine‑1‑pyrrolidine‑2,5‑dione scaffold‑based ME inhibitors target the NADP⁺ binding site and lack this kinetic signature [2]. The uncompetitive, substrate‑dependent inhibition profile of AS1134900 is unique among reported ME1 inhibitors and provides a distinct pharmacological fingerprint.

ME1 uncompetitive inhibition allosteric enzyme kinetics

Crystallographic Validation of Allosteric Binding Site

The X‑ray crystal structure of the ME1–NADPH–Mn²⁺–AS1134900 quaternary complex (PDB ID: 7X11) unequivocally shows that AS1134900 binds outside the ME1 active site, in a pocket between domains B and C [1]. Key interactions include π–π stacking of the benzothiazole moiety with Phe263 and of the imidazo[4,5‑b]pyridine moiety with His321, plus a hydrogen bond to Asp485 [1]. No other ME1 inhibitor has been co‑crystallized in this novel allosteric cleft. Structural superposition reveals that the corresponding pocket in ME2 is sterically occluded by Tyr361 and lacks the π‑stacking residues, explaining the isoform selectivity [1].

ME1 X‑ray crystallography allosteric site PDB 7X11

AS1134900 Research Applications


Cytosolic ME1 Function in Cancer Metabolism

Due to its complete selectivity for ME1 over ME2 [1], AS1134900 is the tool of choice for experiments requiring exclusive inhibition of cytosolic NADPH generation. Researchers studying the metabolic dependency of pancreatic (e.g., PATU‑8988T) or colorectal cancer cells on ME1 can use AS1134900 to attribute phenotypes specifically to ME1, avoiding the confounding mitochondrial effects of pan‑ME inhibitors [1].

Structure-Based Design of Allosteric ME1 Modulators

The solved co‑crystal structure (PDB 7X11) [1] provides atomic‑level detail of the novel allosteric pocket. Medicinal chemistry teams can leverage this structural information to perform fragment‑based screening, virtual docking, or structure‑activity relationship (SAR) studies aimed at improving potency and cellular permeability while maintaining isoform selectivity.

Substrate-Dependent ME1 Inhibition Studies

AS1134900's uncompetitive inhibition mechanism [1] makes it a valuable probe for investigating how substrate binding modulates enzyme conformation and inhibitor susceptibility. Biochemical pharmacologists can employ AS1134900 to study the kinetic coupling between malate/NADP⁺ occupancy and allosteric ligand binding in the ME1 catalytic cycle.

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